2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
CAS No.: 1206992-72-4
Cat. No.: VC4201580
Molecular Formula: C16H11N3O2S3
Molecular Weight: 373.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206992-72-4 |
|---|---|
| Molecular Formula | C16H11N3O2S3 |
| Molecular Weight | 373.46 |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C16H11N3O2S3/c20-14(9-23-16-18-10-4-1-2-6-13(10)24-16)19-15-17-11(8-22-15)12-5-3-7-21-12/h1-8H,9H2,(H,17,19,20) |
| Standard InChI Key | ZHMYSFJRKJZJGJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide, reflects its intricate structure. Key components include:
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Benzothiazole moiety: A bicyclic aromatic system with a thiazole ring fused to a benzene ring, known for enhancing bioactivity through π-π stacking and hydrophobic interactions .
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Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-position of this ring is substituted with a furan group.
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Furan substituent: An oxygen-containing heterocycle that contributes to electronic diversity and hydrogen-bonding potential.
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Acetamide linker: A flexible chain connecting the benzothiazole and thiazole groups, facilitating conformational adaptability during target binding.
The molecular formula is C₁₆H₁₁N₃O₂S₃, with a molar mass of 373.46 g/mol. The presence of multiple heteroatoms and aromatic systems confers distinct electronic properties, as evidenced by its UV-Vis absorption maxima in the 260–280 nm range.
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step protocol optimized for yield and purity :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Aminothiazole + chloroacetyl chloride | Formation of 2-chloro-N-(thiazol-2-yl)acetamide intermediate |
| 2 | Intermediate + benzothiazole-2-thiol | Nucleophilic substitution at the chloroacetamide site |
| 3 | Furan-2-carbaldehyde + thiourea | Synthesis of 4-(furan-2-yl)thiazol-2-amine via Hantzsch thiazole synthesis |
| 4 | Final coupling | Amide bond formation between intermediates |
Key parameters include:
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Solvent selection: Dry acetone or DMF for optimal solubility and reaction kinetics .
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Catalysts: Anhydrous K₂CO₃ to deprotonate thiol groups during substitution .
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Temperature: Reflux conditions (60–80°C) to accelerate reaction rates.
The final product is purified via recrystallization from ethanol, achieving yields of 60–75% .
Spectroscopic Characterization
Analytical Data
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IR Spectroscopy:
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¹H-NMR (DMSO-d₆):
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Mass Spectrometry:
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Molecular ion peak at m/z 373.46 (M⁺), with fragmentation patterns confirming the acetamide linker and thiazole rings.
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Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.5 | |
| Escherichia coli | 16.2 | |
| Candida albicans | 32.4 |
The benzothiazole moiety disrupts microbial cell membranes via lipophilic interactions, while the thioether group inhibits enzyme systems like dihydrofolate reductase .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (lung) | 23.30 ± 0.35 | Apoptosis induction via caspase-3 activation |
| U251 (glioblastoma) | 18.7 | ROS-mediated DNA damage |
Notably, the furan ring enhances selectivity for cancer cells over normal NIH/3T3 fibroblasts (IC₅₀ > 1000 µM) .
Pharmacological Applications
Drug Development
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Antidiabetic agents: Structural analogs inhibit protein tyrosine phosphatase 1B (PTP1B), a target in Type II diabetes.
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Anti-inflammatory drugs: Suppresses COX-2 and TNF-α in murine models.
Material Science
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Coordination complexes: The thiol group binds transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.
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